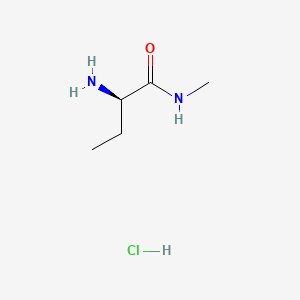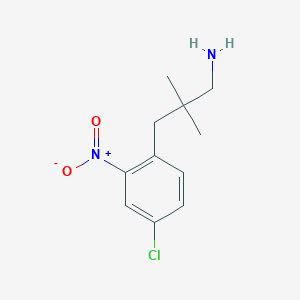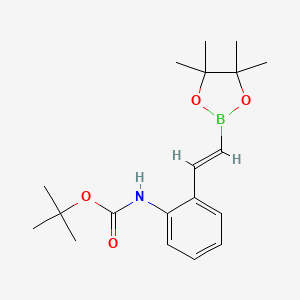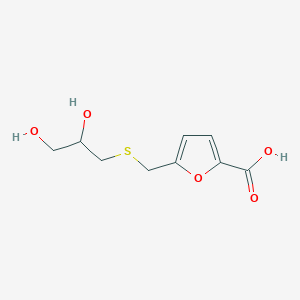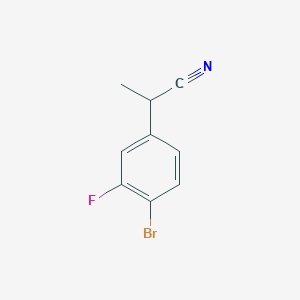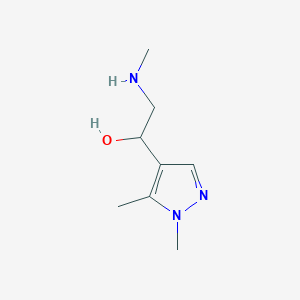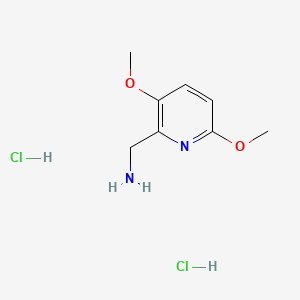
1-(3,6-Dimethoxypyridin-2-yl)methanaminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,6-Dimethoxypyridin-2-yl)methanaminedihydrochloride is a chemical compound with a molecular formula of C8H13Cl2N2O2. It is known for its unique structure, which includes a pyridine ring substituted with methoxy groups at positions 3 and 6, and an amine group attached to the 2-position of the pyridine ring. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-Dimethoxypyridin-2-yl)methanaminedihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,6-dimethoxypyridine.
Formation of Intermediate: The 3,6-dimethoxypyridine undergoes a reaction with formaldehyde and a suitable amine source to form the intermediate 1-(3,6-dimethoxypyridin-2-yl)methanamine.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt of 1-(3,6-dimethoxypyridin-2-yl)methanamine.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
1-(3,6-Dimethoxypyridin-2-yl)methanaminedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
1-(3,6-Dimethoxypyridin-2-yl)methanaminedihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,6-Dimethoxypyridin-2-yl)methanaminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy groups and the amine moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **1-(3,5-Dimethoxypyridin-2-yl)methanamine
- **1-(3,6-Dimethoxyphenyl)methanamine
- **1-(3,6-Dimethoxypyridin-4-yl)methanamine
Uniqueness
1-(3,6-Dimethoxypyridin-2-yl)methanaminedihydrochloride is unique due to the specific positioning of the methoxy groups on the pyridine ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Properties
Molecular Formula |
C8H14Cl2N2O2 |
|---|---|
Molecular Weight |
241.11 g/mol |
IUPAC Name |
(3,6-dimethoxypyridin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2O2.2ClH/c1-11-7-3-4-8(12-2)10-6(7)5-9;;/h3-4H,5,9H2,1-2H3;2*1H |
InChI Key |
IRLJMWPTXIUEKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C(C=C1)OC)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




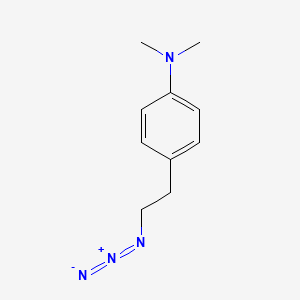
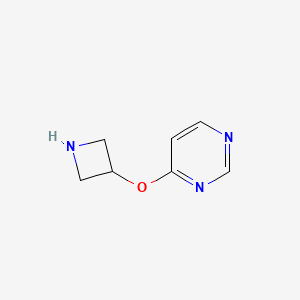
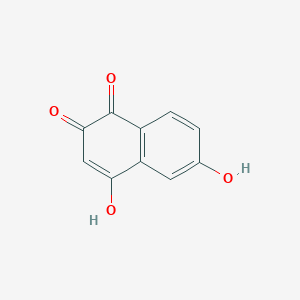
![[3-(2-Methylphenyl)phenyl]methanamine](/img/structure/B13613492.png)

